2-Chloro-3-propylpyrazine
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Overview
Description
2-Chloro-3-propylpyrazine is an organic compound with the molecular formula C7H9ClN2. It belongs to the class of pyrazines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a chlorine atom at the second position and a propyl group at the third position of the pyrazine ring. Pyrazines are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include 2-chloro-3-propylpyrazine, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
As a pyrrolopyrazine derivative, it is likely to interact with its targets in a way that influences their function, leading to its observed biological activities . More research is needed to elucidate the specific interactions between this compound and its targets.
Biochemical Pathways
Given the wide range of biological activities associated with pyrrolopyrazine derivatives, it is likely that multiple pathways are affected
Result of Action
Given its potential biological activities, it is likely that the compound induces changes at the molecular and cellular levels that contribute to its observed effects .
Biochemical Analysis
Biochemical Properties
It is known that pyrazine derivatives, which include 2-Chloro-3-propylpyrazine, have exhibited a wide range of biological activities . These activities include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities
Cellular Effects
Given the wide range of biological activities exhibited by pyrazine derivatives , it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-propylpyrazine can be achieved through several methods. One common approach involves the reaction of 2-chloropyrazine with propyl Grignard reagent (propylmagnesium bromide) under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the propyl group replaces the hydrogen atom at the third position of the pyrazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions typically include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to enhance the reaction rate. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-propylpyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivative.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Amino derivatives of pyrazine.
Substitution: Substituted pyrazine derivatives with various functional groups.
Scientific Research Applications
2-Chloro-3-propylpyrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrazine derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for drug discovery, particularly in the development of novel therapeutic agents.
Comparison with Similar Compounds
2-Chloropyrazine: Lacks the propyl group, making it less hydrophobic and potentially less active in certain applications.
3-Propylpyrazine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
2-Chloro-5-methylpyrazine: Contains a methyl group instead of a propyl group, which can influence its chemical properties and applications.
Uniqueness: 2-Chloro-3-propylpyrazine is unique due to the presence of both a chlorine atom and a propyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-3-propylpyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-2-3-6-7(8)10-5-4-9-6/h4-5H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWXNQYXBZDNOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CN=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85093-85-2 |
Source
|
Record name | 2-chloro-3-propylpyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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